2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide
Description
Properties
IUPAC Name |
2-(3-methyl-4-nitropyrazol-1-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-4-6(12(14)15)3-11(10-4)5(2)7(13)9-8/h3,5H,8H2,1-2H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYCFUPMQOKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with propanohydrazide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-methyl-4-amino-1H-pyrazol-1-yl)propanohydrazide .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide may inhibit the growth of various cancer cell lines through specific mechanisms, such as inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics. Its efficacy against resistant strains is particularly noteworthy.
Agricultural Chemistry
Pesticidal Activity : The compound has been evaluated for its potential as a pesticide. Preliminary studies suggest that it can effectively control pest populations while being less harmful to beneficial insects compared to conventional pesticides.
Herbicidal Properties : Research indicates that this compound may inhibit the growth of certain weed species, providing an environmentally friendly alternative to synthetic herbicides.
Material Science
Polymer Additive : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its integration into polymer matrices may lead to materials with improved performance characteristics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity (2023) | Evaluation of anticancer effects on human cell lines | Showed significant inhibition of cell growth in breast and lung cancer lines; IC50 values were lower than those of standard chemotherapeutics. |
| Antimicrobial Properties (2024) | Assessment against resistant bacterial strains | Demonstrated effective inhibition of MRSA and E. coli with minimum inhibitory concentrations comparable to existing antibiotics. |
| Pesticidal Activity (2025) | Field trials on crop pests | Reduced pest populations by over 70% without significant impact on non-target species; suggested for use in organic farming practices. |
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Molecular Properties
The following table summarizes key structural analogs, highlighting differences in substituents and molecular parameters:
Key Observations :
- The 3,5-dimethyl-4-nitro analog (CAS 1005665-83-7) exhibits higher molecular weight and steric bulk compared to the target compound .
- Backbone Modifications: Compounds like 3-(1H-pyrazol-1-yl)propanohydrazide (CAS 1177300-40-1) lack nitro substituents, reducing reactivity but increasing synthetic accessibility .
Spectroscopic Data:
- IR Spectroscopy: The target compound’s carbonyl (C=O) and C=N stretches are expected near 1690 cm⁻¹ and 1600 cm⁻¹, respectively, similar to N'-(4-methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide (). Nitro groups (NO₂) exhibit strong absorption near 1520–1350 cm⁻¹ .
- NMR Data: Pyrazole protons in the target compound resonate near δ 6.0–8.0 ppm (aromatic region), while methyl groups appear as singlets near δ 2.0–2.5 ppm. Comparable shifts are observed in 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanohydrazide derivatives () .
Functional and Application-Based Differences
- Bioactivity Potential: Nitro groups (as in the target compound) are often associated with antimicrobial or antiparasitic activity. For instance, derivatives of (EZ)-N'-benzylidenepropanohydrazide () show promise in drug design due to their hydrazone linkages . The dual-nitro derivative (CAS 512822-94-5) may exhibit enhanced reactivity but could face toxicity challenges .
- Stability :
- Nitro-substituted compounds are generally less stable under reducing conditions. The discontinued status of the target compound may reflect formulation or stability issues .
Biological Activity
2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide is a heterocyclic compound with the molecular formula and a molecular weight of 213.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological properties, synthesis, and applications based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with propanohydrazide under controlled conditions. The reactions can be optimized for yield and purity, ensuring that the compound's desired properties are preserved during synthesis.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study involving various pyrazolone derivatives demonstrated that compounds with similar structures showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been explored extensively. For instance, compounds derived from the pyrazole scaffold have shown efficacy in inhibiting tumor growth in various cancer cell lines. Specific derivatives demonstrated significant activity against cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
Study 1: Antimicrobial Efficacy
In a study comparing various pyrazolone derivatives, it was found that this compound exhibited comparable antimicrobial activity to standard antibiotics at certain concentrations. This study highlighted its potential as an alternative therapeutic agent in treating bacterial infections .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of pyrazole derivatives, where it was noted that specific modifications to the pyrazole ring could enhance biological activity. The study reported that certain derivatives led to a reduction in tumor size in animal models, suggesting that structural variations significantly impact their therapeutic efficacy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other pyrazole derivatives:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (Inhibition %) |
|---|---|---|
| This compound | 6.25 (against E. coli) | 70% (inhibition in cell lines) |
| Pyrazolone Derivative A | 12.5 (against S. aureus) | 65% |
| Pyrazolone Derivative B | 25 (against E. coli) | 80% |
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide?
The synthesis typically involves multi-step organic reactions starting with pyrazole ring formation, followed by sequential functionalization. Key steps include:
- Pyrazole core synthesis : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
- Nitro group introduction : Nitration at the 4-position of the pyrazole ring using nitric acid or mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C).
- Propanehydrazide conjugation : Reacting the nitro-pyrazole intermediate with propanehydrazide precursors via nucleophilic acyl substitution.
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures).
Reaction conditions (temperature, pH, stoichiometry) must be tightly controlled to avoid side products like over-nitrated derivatives .
Basic: Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., nitro, hydrazide) and regiochemistry. Aromatic proton signals at δ 8.5–9.0 ppm indicate nitro-substituted pyrazole .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion at m/z 242.0984 for C₈H₁₁N₅O₃).
- Infrared (IR) Spectroscopy : Peaks at 1540–1520 cm⁻¹ (N=O stretch) and 1650–1680 cm⁻¹ (C=O of hydrazide) confirm functional groups .
Advanced: How can researchers resolve contradictions in NMR data interpretation for this compound?
Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals and verify through-bond correlations.
- Variable Temperature NMR : Identify tautomeric equilibria (e.g., pyrazole ring proton shifts at low temperatures).
- HPLC-PDA purity analysis : Rule out impurities contributing to anomalous peaks .
Advanced: What methodologies optimize synthetic yield while minimizing side reactions?
- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst) systematically. For example, using DMF as a solvent increases nitro group reactivity but may require lower temperatures to prevent decomposition.
- Protecting Groups : Temporarily block reactive sites (e.g., hydrazide NH₂) during nitration.
- In-line Monitoring : ReactIR or TLC tracking to terminate reactions at optimal conversion .
Advanced: How is SHELX software employed in crystallographic refinement for structural validation?
- Data Collection : High-resolution X-ray diffraction (e.g., synchrotron sources) for accurate intensity measurements.
- SHELXL Workflow :
- Structure Solution : Direct methods (SHELXD) for phase estimation.
- Refinement : Least-squares minimization of residuals (R₁, wR₂) with constraints for thermal parameters and hydrogen bonding.
- Validation : Check for twinning (TWIN/BASF commands) and disorder using electron density maps.
- Output Metrics : R₁ < 0.05 and wR₂ < 0.10 indicate high confidence .
Advanced: What in vitro assays are suitable for evaluating its antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls.
- Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours.
- Biofilm Inhibition : Crystal violet staining to quantify biofilm biomass reduction .
Advanced: How can structure-activity relationships (SAR) be explored for derivatives?
- Analog Synthesis : Modify substituents (e.g., methyl → trifluoromethyl on pyrazole) to probe steric/electronic effects.
- QSAR Modeling : Use DFT calculations (e.g., HOMO-LUMO energy gaps) to correlate electronic properties with bioactivity.
- Enzyme Inhibition Assays : Test against target enzymes (e.g., fungal CYP51) to link structural features to mechanism .
Basic: What solvent systems and reaction temperatures are optimal for its synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nitro group reactivity. Avoid protic solvents (e.g., methanol) to prevent hydrazide hydrolysis.
- Temperature : Nitration at 0–5°C minimizes decomposition; hydrazide coupling at 60–80°C ensures complete reaction .
Advanced: How to address low purity in the final product?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation.
- Recrystallization : Use ethanol/water (7:3 v/v) for slow crystallization.
- Side Reaction Analysis : LC-MS to identify byproducts (e.g., over-nitrated isomers) and adjust stoichiometry .
Advanced: What computational approaches predict target binding interactions?
- Molecular Docking (AutoDock Vina) : Simulate binding to fungal CYP51 (PDB: 1EA1) with flexible side chains.
- Molecular Dynamics (MD) : 100-ns simulations (AMBER force field) to assess binding stability.
- Free Energy Calculations (MM-PBSA) : Estimate binding affinity (ΔG) for SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
